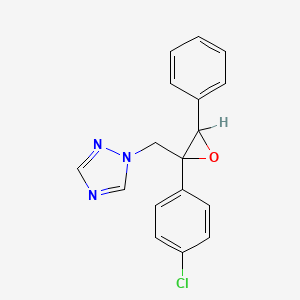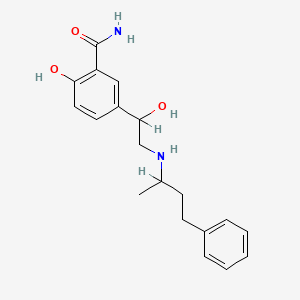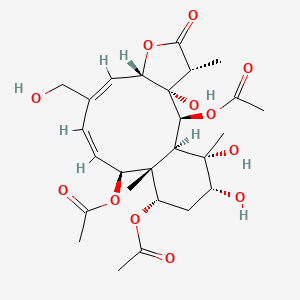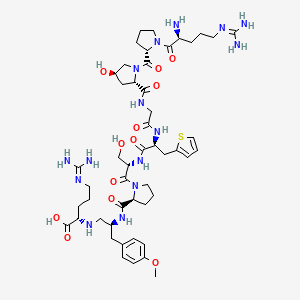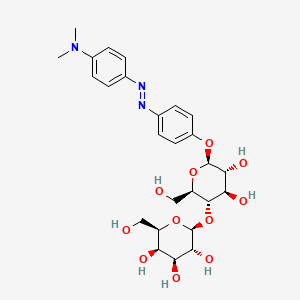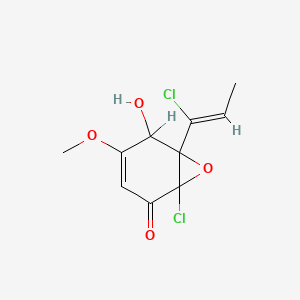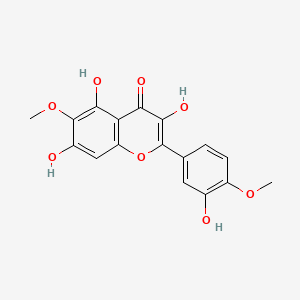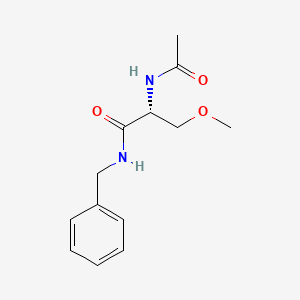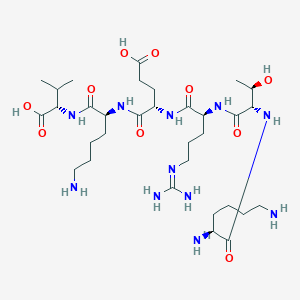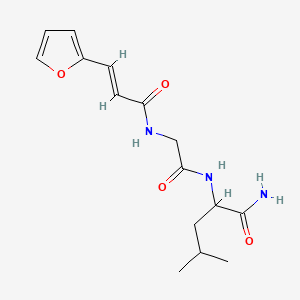
FA-Gly-Leu-NH2
Übersicht
Beschreibung
FA-Gly-Leu-NH2, also known as Furylacryloylglycylleucinamide, is a compound with the molecular formula C15H21N3O4 . It is a furylacryloyl dipeptide .
Synthesis Analysis
A novel and efficient strategy has been developed for the synthesis of this compound (FAGLA), a furylacryloyl dipeptide substrate for the thermolysin from Bacillus thermoproteolyticus .Molecular Structure Analysis
The molecular structure of this compound consists of 43 bonds in total. There are 22 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 2 secondary amides (aliphatic), and 1 Furane .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.34 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 8 . The Topological Polar Surface Area is 114 Ų . The compound has a Heavy Atom Count of 22 .Wissenschaftliche Forschungsanwendungen
Synthese von Furylacryloyl-Dipeptid-Substrat
FA-Gly-Leu-NH2 (FAGLA) ist ein Furylacryloyl-Dipeptid-Substrat. Es wurde eine neue und effiziente Strategie zur Synthese von FAGLA entwickelt . Diese Synthesemethode ist praktikabel und kann in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt werden .
Substrat für Thermolysin
This compound ist ein gutes Substrat für Thermolysin, ein Enzym aus Bacillus thermoproteolyticus . Thermolysin ist eine neutrale Protease, und die Verwendung von this compound als Substrat kann bei der Untersuchung der Aktivität und Eigenschaften des Enzyms helfen .
Substrat für Bacillus subtilis Neutralprotease
Zusätzlich zu Thermolysin ist this compound auch ein Substrat für die neutrale Protease aus Bacillus subtilis . Dies macht es nützlich in der Forschung im Zusammenhang mit diesem speziellen Enzym .
Substrat für fibrinolytische neutrale Metalloendopeptidase EM 19000
This compound ist ein Substrat für die fibrinolytische neutrale Metalloendopeptidase EM 19000 aus Streptococcus faecalis . Diese Anwendung ist besonders relevant in der Forschung im Zusammenhang mit Fibrinolyse und Blutgerinnung .
Antioxidative Forschung
This compound könnte potenzielle Anwendungen in der antioxidativen Forschung haben . Antioxidative Peptide sind ein Schwerpunkt in der Lebensmittelwissenschaft, Pharmazie und Kosmetik . Die effiziente Screening von antioxidativen Peptiden steht an vorderster Front der Spitzentechnologie .
Lebensmittelwissenschaft
This compound könnte in der Lebensmittelwissenschaft eingesetzt werden, insbesondere bei der Entwicklung von funktionellen Lebensmitteln mit antioxidativen Eigenschaften . Die Bindungsfähigkeit von antioxidativen Peptiden an den Keap1-Liganden wurde durch molekulares Docking untersucht .
Safety and Hazards
The safety data sheet for FA-Gly-Leu-NH2 suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water .
Wirkmechanismus
Target of Action
FA-Gly-Leu-NH2, also known as a tachykinin (TK), is a small bio-active peptide . The primary targets of this compound are the neurokinin receptors , specifically the neurokinin-1 receptor (NK1R) and neurokinin-3 receptor (NK3R) . These receptors are G protein-coupled receptors that play crucial roles in various physiological functions and are involved in different steps of carcinogenesis .
Mode of Action
The interaction of this compound with its targets involves binding to the neurokinin receptors. This binding is mediated through a common carboxyl-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is either a branched aliphatic or aromatic amino acid . The binding of the peptide to the receptor triggers a variety of effector mechanisms, including protein synthesis and activation of several transcription factors .
Biochemical Pathways
The binding of this compound to neurokinin receptors initiates and activates signaling pathways involved in cancer development and progression . These pathways influence various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Pharmacokinetics
It is known that the compound is a substrate for certain enzymes, such as thermolysin, a neutral protease from bacillus subtilis, and a fibrinolytic neutral metalloendopeptidase from streptococcus faecalis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in carcinogenesis. It contributes to angiogenesis, mitogenesis, metastasis, and other growth-related events, thereby influencing the development and progression of cancer .
Biochemische Analyse
Biochemical Properties
FA-Gly-Leu-NH2 plays a significant role in biochemical reactions, primarily as a substrate for specific proteases. It is a good substrate for thermolysin, a neutral protease from Bacillus subtilis, and the fibrinolytic neutral metalloendopeptidase EM 19000 from Streptococcus faecalis . These interactions are crucial for studying the enzymatic activity and specificity of these proteases. The compound binds to the active site of these enzymes, facilitating the hydrolysis of peptide bonds and providing a measurable output for enzymatic activity.
Cellular Effects
This compound influences various cellular processes, particularly those involving proteolytic activity. In cellular environments, the compound can affect cell signaling pathways by modulating the activity of proteases that play roles in these pathways. For instance, the hydrolysis of this compound by thermolysin can impact the availability of active peptides that participate in signaling cascades, thereby influencing gene expression and cellular metabolism . The compound’s interaction with proteases can also affect cellular processes such as protein degradation and turnover, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of specific proteases, leading to the hydrolysis of the peptide bond between glycine and leucine. This interaction is facilitated by the structural features of the compound, which allow it to fit into the enzyme’s active site. The hydrolysis process involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s catalytic residues . This intermediate then breaks down to release the hydrolyzed products, completing the enzymatic reaction. The specificity of this compound for certain proteases makes it a valuable tool for studying enzyme kinetics and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but repeated freezing and thawing can lead to degradation . Over time, the hydrolysis of this compound by proteases can be monitored to study the enzyme’s activity and stability. Long-term studies have shown that the compound can provide consistent results in enzymatic assays, making it a reliable substrate for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound can be used to study enzyme activity in vivo, with varying dosages providing insights into the enzyme’s function and regulation . At lower dosages, this compound can effectively serve as a substrate for proteases without causing adverse effects. At higher dosages, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by specific proteases. The compound interacts with enzymes such as thermolysin and metalloendopeptidase, which catalyze the cleavage of the peptide bond between glycine and leucine . These interactions are essential for understanding the metabolic flux and the role of proteases in cellular metabolism. The hydrolysis of this compound can also affect the levels of metabolites involved in various biochemical pathways, providing insights into the compound’s metabolic impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via peptide transport systems, such as the Na+/Cl–coupled opioid peptide transport system in SK-N-SH cells . Once inside the cell, this compound can localize to specific compartments where it interacts with proteases, facilitating its role as a substrate in enzymatic reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, its interaction with proteases may occur in the cytoplasm or within organelles where these enzymes are active. The localization of this compound to these compartments ensures that it can effectively participate in biochemical reactions and provide insights into enzyme activity and specificity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of FA-Gly-Leu-NH2 can be achieved using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Leu-OH", "Fmoc-Lys(Fmoc)-OH", "Fmoc-Phe-OH", "HBTU", "N,N-diisopropylethylamine (DIPEA)", "N-methyl-2-pyrrolidone (NMP)", "piperidine", "resin (Wang resin or equivalent)" ], "Reaction": [ "Loading of Wang resin onto the reaction vessel.", "Deprotection of Fmoc group using piperidine.", "Coupling of Fmoc-Gly-OH using HBTU and DIPEA in NMP.", "Coupling of Fmoc-Leu-OH using HBTU and DIPEA in NMP.", "Coupling of Fmoc-Lys(Fmoc)-OH using HBTU and DIPEA in NMP.", "Coupling of Fmoc-Phe-OH using HBTU and DIPEA in NMP.", "Final deprotection of the N-terminus using piperidine.", "Cleavage of the peptide from the resin using TFA.", "Purification of the crude peptide using HPLC.", "Characterization of the final product using mass spectrometry and NMR spectroscopy." ] } | |
| 26400-33-9 | |
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/b6-5+ |
InChI-Schlüssel |
JRGRHYPAYAJGAF-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |
SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Furylacryloylglycylleucinamide; Furylacryloylglycyl leucinamide; Furylacryloyl-gly-leu-amide; Furylacryloyl-gly-leu-NH(2); NSC 334344; NSC-334344; NSC334344; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


